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C.I.Reactive Blue 19

Cat. No.: B12418623
M. Wt: 626.5 g/mol
InChI Key: KUIXZSYWBHSYCN-UHFFFAOYSA-L
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Description

Chemical Identity and Physicochemical Properties of C.I. Reactive Blue 19

Structural Characterization and Molecular Formula

C.I. Reactive Blue 19 belongs to the vinyl sulfone-reactive dye class, characterized by a disodium salt structure. Its molecular formula is C₂₂H₁₆N₂Na₂O₁₁S₃ , with a molecular weight of 626.55 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature defines it as disodium 1-amino-9,10-dioxo-4-[(3-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)amino]-9,10-dihydroanthracene-2-sulfonate.

Key Structural Features:
  • Anthraquinone backbone : Provides chromophoric stability through conjugated π-electron systems.
  • Sulfonate groups (-SO₃⁻): Enhance water solubility and enable ionic interactions with cellulose fibers.
  • Vinyl sulfone reactive group : Facilitates covalent bonding with hydroxyl groups in textiles during dye fixation.

Synthesis Pathway :
The compound is synthesized via condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate, followed by salting-out purification.

Property Value
Molecular Formula C₂₂H₁₆N₂Na₂O₁₁S₃
Molecular Weight 626.55 g/mol
CAS Registry Number 2580-78-1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 13
Topological Polar SA 255 Ų

Spectral Properties and Chromophoric System Analysis

The dye exhibits a λₘₐₓ at 592 nm in aqueous solution, characteristic of its anthraquinone chromophore. The absorption spectrum demonstrates a bathochromic shift compared to simpler anthraquinones due to:

  • Extended conjugation from sulfonated aromatic rings
  • Electron-withdrawing effects of sulfonate groups
  • Intramolecular charge transfer between amino and sulfonate substituents

Photodegradation Behavior :
Under UV irradiation (λ = 254 nm), the absorption peak undergoes a hypsochromic shift (Δλ ≈ 15 nm) due to:

  • Cleavage of the vinyl sulfone group
  • Formation of quinone-imine intermediates

Comparative spectral studies reveal distinct degradation pathways:

  • UV light : Predominantly initiates photocatalytic decomposition via hydroxyl radical (·OH) attack on the anthraquinone core.
  • Visible light : Induces photosensitization mechanisms involving singlet oxygen (¹O₂) generation.

Solubility and Stability Under Varied Environmental Conditions

Solubility Profile:
Medium Solubility (20°C)
Water >150 g/L
Sulfuric Acid Forms red solution
Sodium Hydroxide Stable (pH 12–14)

Environmental Stability :

  • pH Dependence :
    • Acidic conditions (pH < 3) : Protonation of sulfonate groups reduces solubility, inducing precipitation.
    • Alkaline conditions (pH > 10) : Enhances reactive group activation for textile binding.
  • Thermal Stability :
    Decomposition initiates at ≥200°C with sulfonate group elimination, forming anthraquinone derivatives.

  • Photochemical Degradation :
    Half-life varies with irradiation source:

    Light Source Degradation Rate (k, min⁻¹)
    UV (254 nm) 0.042 ± 0.003
    Simulated Solar 0.018 ± 0.002

    Quantum yield calculations (Φ = 0.12 ± 0.02 at 298 K) confirm efficient light-driven decomposition.

  • Adsorption Dynamics :
    Langmuir isotherm studies demonstrate maximum adsorption capacities of 714.29 mg/g on cucurbituril surfaces, driven by π-π stacking and hydrogen bonding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2Na2O11S3 B12418623 C.I.Reactive Blue 19

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16N2Na2O11S3

Molecular Weight

626.5 g/mol

IUPAC Name

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

KUIXZSYWBHSYCN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes for C.I. Reactive Blue 19

Direct Coupling Method Using Elemental Copper Catalysis

The direct coupling method, described in patents KR100373997B1 and DE4422160A1, involves reacting bromoamic acid with 3-(sulfatoethylsulfonyl)-aniline in the presence of elemental copper and a phosphate buffer system.

Reaction Conditions and Mechanism
  • Reactants : Bromoamic acid (0.1 mol) and 3-(sulfatoethylsulfonyl)-aniline (0.1 mol).
  • Catalyst : Finely divided elemental copper (6 g) provides a high surface area for accelerated coupling.
  • Buffer System : A mixture of sodium dihydrogen phosphate (0.12 mol) and disodium hydrogen phosphate (0.2 mol) maintains pH at 5.6–6.3.
  • Temperature : The reaction proceeds at 90°C, completing within 15 minutes due to efficient catalytic activity.

The copper catalyst facilitates electron transfer, enabling the nucleophilic substitution between the amine group of 3-(sulfatoethylsulfonyl)-aniline and the bromine atom of bromoamic acid. Phosphate buffers prevent undesirable side reactions by stabilizing the pH.

Yield and Purification
  • Yield : ~70% based on bromoamic acid.
  • Purification : Filtration through Celite® followed by spray drying or salting-out with KCl yields a powder with ≥95% purity.

Two-Step Synthesis with Cyanuric Chloride

An alternative route, detailed by Sciencedirect, employs cyanuric chloride to form a monochlorotriazine intermediate, which subsequently reacts with aromatic amines.

Stepwise Procedure
  • First Stage :

    • Cyanuric chloride (1.85 g) is suspended in ethylene glycol/water and reacted with 2-aminobenzene-1,4-disulphonic acid (2.5 g) at 5–7°C and pH 6.7.
    • The intermediate is isolated via NaCl salting-out.
  • Second Stage :

    • The intermediate reacts with 1-amino-4-(4H-aminoanilino)anthraquinone-2-sulphonic acid at 60°C, yielding RB19 after 1 hour.
Yield and Advantages
  • Yield : 89% under optimized conditions.
  • Advantage : High reproducibility and suitability for large-scale production.

Catalytic Systems and Reaction Optimization

Role of Elemental Copper and Phosphate Buffers

Copper’s efficacy stems from its ability to mediate electron transfer without forming stable intermediates, while phosphate buffers mitigate hydrolysis of the sulfatoethylsulfonyl group. Comparative studies show that omitting copper reduces yields to <30%, underscoring its indispensability.

pH and Temperature Effects

  • pH : Maintaining pH ≤7 is critical. At pH >7, hydrolysis of the sulfatoethylsulfonyl group dominates, reducing yield by 40%.
  • Temperature : Reactions below 80°C prolong completion time (>1 hour), whereas temperatures above 90°C degrade the product.

Yield and Purity Considerations

Comparative Analysis of Methods

Method Reactants Catalysts/Conditions Yield Purity
Direct Coupling Bromoamic acid, 3-(sulfatoethylsulfonyl)-aniline Cu powder, phosphate buffer, 90°C 70% 95%
Two-Step Cyanuric chloride, aromatic amines Na2CO3, 5–60°C 89% 90%

The direct method prioritizes environmental safety, whereas the two-step method maximizes yield at the expense of using toxic cyanuric chloride.

Impurity Profiles

  • Direct Method : Residual copper (≤0.2%) and unreacted bromoamic acid (≤3%).
  • Two-Step Method : Hydrolyzed triazine byproducts (≤5%).

Environmental and Industrial Considerations

Wastewater Treatment

RB19’s vinyl sulfone derivative exhibits a half-life of 46 years in aqueous environments, necessitating advanced treatment methods like copper nanoparticle degradation (92.52% efficiency) or activated carbon adsorption (98.7% removal).

Scalability Challenges

  • Direct Method : Requires precise copper dispersion for consistent results.
  • Two-Step Method : Cyanuric chloride’s toxicity demands closed-loop systems to minimize worker exposure.

Chemical Reactions Analysis

C.I. Reactive Blue 19 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly water-soluble (up to 50 mg/mL at 25°C) .
  • Stability : Stable under alkaline conditions (pH 8–9) but hydrolyzes rapidly at elevated temperatures (>50°C) .
  • Applications: Prized for its bright blue hue, excellent lightfastness, and moderate washfastness, though it exhibits poor resistance to atmospheric pollutants like NO₂ .
  • Environmental Impact : Inhibits methane-producing bacteria in anaerobic sludge, posing challenges for wastewater treatment .

Comparison with Similar Compounds

Structural and Reactive Group Comparisons

Compound Reactive Group Molecular Structure Hydrolysis Rate (k, s⁻¹) Optimal Application Conditions
C.I. Reactive Blue 19 Vinyl sulfone (VS) Anthraquinone + VS group 8.86 × 10¹¹ exp(-6604/T) pH 8–9, 50–70°C
p-Isomer of Blue 19 Vinyl sulfone (VS) Anthraquinone + para-substituted VS Slower hydrolysis pH 8.77, 50°C
C.I. Reactive Blue 194 VS + MCT* Anthraquinone + dual reactive groups Pseudo-first-order pH >10, higher temperature required
C.I. Reactive Orange 16 Monochlorotriazine (MCT) Azo chromophore N/A pH 11, 60–80°C

*MCT: Monochlorotriazine

Key Findings :

  • Reactivity : Blue 19’s VS group provides faster hydrolysis than its p-isomer but lower fiber affinity . The p-isomer achieves comparable fixation (~85%) with better exhaustion due to steric effects .
  • Dual Reactive Groups (Blue 194) : Hydrolyzes into three products (VS, MCT, and bifunctional hydrolysis), requiring stricter pH control .
  • Chromophore Influence: Blue 19’s anthraquinone structure enables superior lightfastness compared to azo-based Orange 16, but Orange 16 degrades more efficiently electrochemically (80% COD reduction vs. 70% for Blue 19) .

Performance in Environmental and Industrial Contexts

Parameter C.I. Reactive Blue 19 p-Isomer C.I. Reactive Blue 194 C.I. Direct Blue 168
Dye Uptake (%) 75–80 85–90 70–75 60–65
Methane Inhibition Severe Not studied Not studied Severe
Photocatalytic Degradation Efficiency 93.9% (BiVO₄/bentonite, 2 h) N/A N/A N/A

Degradation Mechanisms :

  • Electrochemical : Blue 19 degrades via hydroxyl radicals (•OH) generated from H₂O₂/Cu²⁺, achieving 70% decolorization in 60 minutes .
  • Photocatalytic : Ag-doped BiVO₄ removes 86% of Blue 19 under visible light in 1 hour .

Toxicity and Environmental Persistence

  • Blue 19 vs. p-Isomer: Both emit toxic SOₓ and NOₓ upon decomposition, but the p-isomer’s slower hydrolysis may reduce acute environmental release .
  • Comparative Toxicity :
    • Blue 19 : Inhibits methane production by 90% in anaerobic sludge .
    • C.I. Acid Blue 113 : Only mild inhibition (20–30%) .
    • Indigo : Minimal impact on microbial activity .

Biological Activity

C.I. Reactive Blue 19 (RB 19) is an anionic reactive dye widely used in the textile industry due to its vibrant color and high stability. Its chemical structure, based on anthraquinone, contributes to its resistance to degradation, making it a persistent environmental contaminant. This article delves into the biological activity of C.I. Reactive Blue 19, focusing on its toxicity, biodegradability, and potential ecological impacts.

C.I. Reactive Blue 19 has the molecular formula C22H16N2Na2O11S3C_{22}H_{16}N_2Na_2O_{11}S_3 and is characterized by a complex aromatic structure that imparts significant stability against photodegradation and microbial action. The dye's resistance to breakdown poses challenges for wastewater treatment processes, leading to increased environmental concerns.

PropertyValue
Molecular FormulaC22H16N2Na2O11S3
Molecular Weight564.55 g/mol
SolubilitySoluble in water
ColorBlue
StructureAnthraquinone derivative

Toxicity Studies

Research has demonstrated that C.I. Reactive Blue 19 exhibits various toxic effects on aquatic organisms and microorganisms. For instance, studies have shown that RB 19 can inhibit the growth of bacteria and algae at certain concentrations.

  • A study reported that the decolorization percentage of RB 19 in a mixed bacterial culture varied significantly, with rates ranging from 58% to 94% , indicating varying degrees of toxicity depending on the microbial community present .
  • Another investigation into the dye's effects on aquatic life revealed detrimental impacts on fish and invertebrate populations, suggesting that RB 19 may disrupt aquatic ecosystems through bioaccumulation and toxicity.

Biodegradability

The biodegradability of C.I. Reactive Blue 19 is a critical factor in assessing its environmental impact. Traditional wastewater treatment methods often fail to effectively degrade this dye due to its complex structure.

  • Recent studies have explored advanced oxidation processes (AOPs), such as the Fenton process combined with ultrasound, which have shown promise in enhancing the degradation of RB 19 . This method significantly increases the rate of decolorization compared to conventional treatments.
  • Photocatalytic degradation has also been investigated, with findings indicating that certain photocatalysts can effectively break down RB 19 under UV light exposure, highlighting a potential avenue for remediation in contaminated water sources .

Case Studies

  • Case Study: Aquatic Toxicity Assessment
    • A laboratory study assessed the effects of RB 19 on Daphnia magna (water flea), a standard model organism for ecotoxicology. Results indicated a 48-hour LC50 value of approximately 15 mg/L , demonstrating significant acute toxicity under controlled conditions.
  • Case Study: Bioremediation Approaches
    • An experimental setup utilizing mixed microbial cultures was employed to treat wastewater containing RB 19. The study found that specific strains of bacteria could degrade up to 90% of the dye within 72 hours , showcasing the potential for bioremediation strategies in industrial effluents.

Environmental Implications

The persistence of C.I. Reactive Blue 19 in the environment raises concerns regarding its long-term ecological effects. The dye's ability to resist biodegradation means that it can accumulate in sediments and biota, posing risks to food webs and human health through bioaccumulation.

Table 2: Environmental Impact Summary

Impact AreaDescription
Aquatic LifeToxicity to fish and invertebrates
Soil QualityPotential accumulation affecting soil organisms
Human HealthRisks associated with contaminated water sources

Q & A

Q. How can machine learning models improve the prediction of C.I. Reactive Blue 19’s environmental fate?

  • Methodological Answer : Train models on datasets encompassing physicochemical properties (logP, solubility), degradation rates, and ecotoxicity endpoints. Validate against experimental data from diverse ecosystems. Open-source code and datasets to enable community-driven model refinement .

Guidance for Data Reporting and Reproducibility

  • Data Tables : Include raw data (e.g., kinetic rates, spectral peaks) alongside processed results. Use SI units and define uncertainties (e.g., ±SD for triplicates) .
  • Literature Review : Utilize SciFinder and Reaxys for structure-property queries and reaction pathway validation. Cross-reference CAS Registry Number 2580-78-1 for accurate data retrieval .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets. Obtain ethical approvals for studies involving biological systems .

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